

Spectroscopic Validation of 4-Chloro-8-nitroquinoline: A Comparative Guide

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Compound of Interest

Compound Name: 4-Chloro-8-nitroquinoline

Cat. No.: B1348196

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This guide provides a comprehensive framework for the structural validation of **4-Chloro-8-nitroquinoline** using standard spectroscopic methods. In the absence of a complete, publicly available experimental dataset for **4-Chloro-8-nitroquinoline**, this document presents a comparative analysis based on predicted spectroscopic values and experimental data from structurally similar compounds, namely 4-chloroquinoline and 8-nitroquinoline. This approach offers researchers a robust benchmark for confirming the synthesis and purity of **4-Chloro-8-nitroquinoline**.

The validation of the molecular structure is achieved through the combined application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information regarding the compound's molecular weight, connectivity, functional groups, and electronic properties.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Chloro-8-nitroquinoline** in comparison to the experimentally determined data for its core structural analogs.

Table 1: Mass Spectrometry (MS) Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Fragments (m/z) |
|--|---|--------------------------|--|
| 4-Chloro-8-nitroquinoline (Predicted) | C ₉ H ₅ ClN ₂ O ₂ | 208.60 | M ⁺ at 208/210 (due to ³⁵ Cl/ ³⁷ Cl isotopes), fragments from loss of NO ₂ (m/z 162), and subsequent loss of Cl (m/z 127). |
| 4-Chloroquinoline (Experimental) | C ₉ H ₆ ClN | 163.60[1] | M ⁺ at 163/165.[1] |
| 8-Nitroquinoline (Experimental) | C ₉ H ₆ N ₂ O ₂ | 174.16[2] | M ⁺ at 174, 128, 116. [3] |

Table 2: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Predicted shifts for **4-Chloro-8-nitroquinoline** are estimated based on the additive effects of the chloro and nitro substituents on the quinoline core. All shifts are in ppm (δ) relative to TMS.

| Proton Position | 4-Chloro-8-nitroquinoline (Predicted, in CDCl ₃) | 4-Chloroquinoline (Experimental)[4] | 8-Nitroquinoline (Experimental)[5] |
|-----------------|---|--|---------------------------------------|
| H-2 | ~8.9 (d) | Available | Available |
| H-3 | ~7.5 (d) | Available | Available |
| H-5 | ~8.0 (dd) | Available | Available |
| H-6 | ~7.7 (t) | Available | Available |
| H-7 | ~8.2 (dd) | Available | Available |

Table 3: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Predicted shifts are based on known substituent effects on the quinoline scaffold.

| Carbon Position | 4-Chloro-8-nitroquinoline (Predicted, in CDCl ₃) | 4-Chloroquinoline (Experimental) | 8-Nitroquinoline (Experimental)[3] |
|-----------------|--|---------------------------------------|------------------------------------|
| C-2 | ~151 | Data not readily available in sources | Data available |
| C-3 | ~123 | Data not readily available in sources | Data available |
| C-4 | ~143 | Data not readily available in sources | Data available |
| C-4a | ~129 | Data not readily available in sources | Data available |
| C-5 | ~125 | Data not readily available in sources | Data available |
| C-6 | ~130 | Data not readily available in sources | Data available |
| C-7 | ~128 | Data not readily available in sources | Data available |
| C-8 | ~140 (ipso-NO ₂) | Data not readily available in sources | Data available |
| C-8a | ~148 | Data not readily available in sources | Data available |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Spectroscopic Method | Feature | 4-Chloro-8-nitroquinoline (Predicted) | 4-Chloroquinoline (Experimental) [1][6] | 8-Nitroquinoline (Experimental) [2] |
|---------------------------------------|------------------|---|---|-------------------------------------|
| IR (cm ⁻¹) | C=N Stretch | ~1600-1620 | Key peaks available | Key peaks available |
| Ar-NO ₂ Symmetric Stretch | ~1350-1370 | N/A | Key peaks available | |
| Ar-NO ₂ Asymmetric Stretch | ~1520-1540 | N/A | Key peaks available | |
| C-Cl Stretch | ~750-850 | Key peaks available | N/A | |
| UV-Vis (nm) | λ _{max} | Expected shifts due to combined substituents. | λ _{max} values available[1] | λ _{max} values available |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized and can be adapted for the analysis of **4-Chloro-8-nitroquinoline**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition: Standard parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[7]

2.2 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction. For more sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.[8]
- GC-MS Protocol: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 250-300°C) to ensure elution. The mass spectrometer is set to scan a mass range of m/z 50-500.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺), which should correspond to the molecular weight of **4-Chloro-8-nitroquinoline**, paying attention to the characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns are then compared against predicted pathways.

2.3 Infrared (IR) Spectroscopy

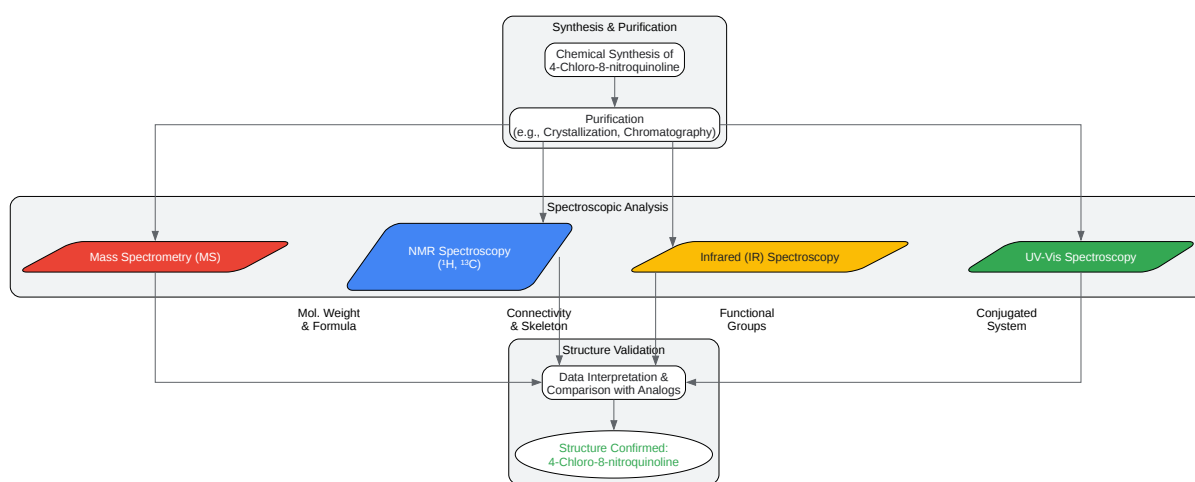
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a KBr or NaCl plate (if soluble), as a KBr pellet (by grinding a small amount of sample with KBr powder and pressing it into a disk), or using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
- Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, such as aromatic C-H, C=C, C=N, Ar-NO₂, and C-Cl bonds.

2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[9] A typical concentration is around 10^{-5} M.
- **Acquisition:** The absorbance is measured over a wavelength range of approximately 200-600 nm. A baseline is first recorded using a cuvette containing only the solvent.
- **Data Analysis:** The spectrum is examined for the wavelength(s) of maximum absorbance (λ_{max}), which correspond to electronic transitions within the molecule's conjugated π -system.[10]

Visualization of the Validation Workflow

The logical flow for confirming the structure of a synthesized compound like **4-Chloro-8-nitroquinoline** using multiple spectroscopic techniques is illustrated below.



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Workflow for Spectroscopic Structure Validation.

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